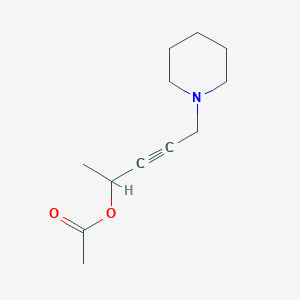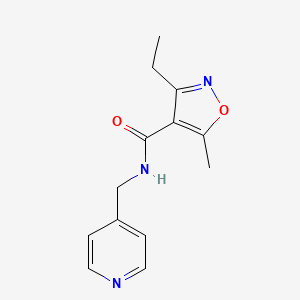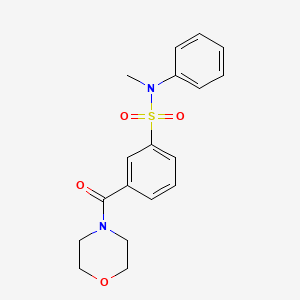
1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate is a chemical compound that is commonly used in scientific research. It is also known as MPB, and it is used in a variety of applications, including as a building block for the synthesis of other compounds and as a tool for investigating the mechanisms of various biological processes. In
Scientific Research Applications
MPB is commonly used in scientific research as a building block for the synthesis of other compounds. For example, it can be used to synthesize compounds that are used in the development of new drugs or in the study of biological processes. MPB can also be used as a tool for investigating the mechanisms of various biological processes. For example, it has been used to study the role of acetylcholine in the regulation of heart rate and blood pressure.
Mechanism of Action
The mechanism of action of MPB is not fully understood, but it is known to interact with the acetylcholine receptor in the nervous system. This interaction can lead to the inhibition of acetylcholine release, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects
MPB has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase heart rate and blood pressure in animal studies. It has also been shown to have analgesic effects, which may make it useful in the development of new pain medications.
Advantages and Limitations for Lab Experiments
One advantage of using MPB in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, or it can be used as a tool for investigating the mechanisms of various biological processes. However, one limitation of using MPB is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are many potential future directions for research involving MPB. For example, it could be used in the development of new drugs for the treatment of pain or cardiovascular disease. It could also be used to investigate the role of acetylcholine in other physiological processes, such as digestion or respiration. Additionally, further research could be done to better understand the mechanism of action of MPB and its effects on the nervous system.
Synthesis Methods
The synthesis of 1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate involves the reaction of 1-methyl-4-piperidone with propargyl bromide in the presence of a base. This reaction produces MPB as a white solid with a melting point of 59-61°C. The yield of this reaction is typically around 70-80%, and the purity of the resulting compound can be verified using analytical techniques such as NMR spectroscopy.
properties
IUPAC Name |
5-piperidin-1-ylpent-3-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11(15-12(2)14)7-6-10-13-8-4-3-5-9-13/h11H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWPKXDCAABFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5010288.png)
![ethyl (1-{[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5010296.png)

![2-(ethylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5010311.png)


![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)


![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5010342.png)
![2-(1,3-benzoxazol-2-yl)-3-({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)acrylaldehyde](/img/structure/B5010350.png)
